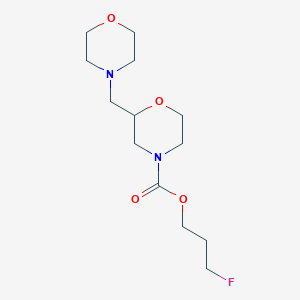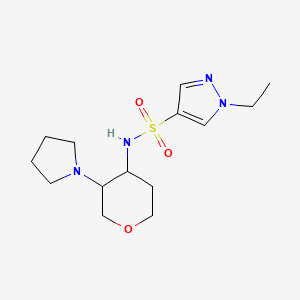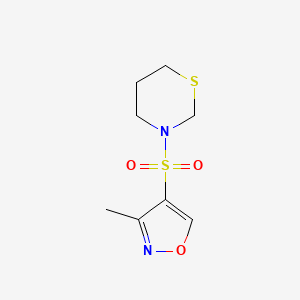
3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate: is a synthetic organic compound characterized by the presence of a fluoropropyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the preparation of morpholine, which can be synthesized through the reaction of diethylene glycol with ammonia under high pressure and temperature.
Introduction of the Fluoropropyl Group: The fluoropropyl group is introduced via nucleophilic substitution reactions. For instance, 3-fluoropropyl bromide can react with morpholine in the presence of a base like potassium carbonate to form the desired product.
Carboxylation: The final step involves the carboxylation of the morpholine derivative to form the ester. This can be achieved using reagents such as ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can facilitate its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropropyl morpholine-4-carboxylate: Lacks the additional morpholine ring.
2-(Morpholin-4-ylmethyl)morpholine-4-carboxylate: Does not contain the fluoropropyl group.
3-Fluoropropyl 2-(piperidin-4-ylmethyl)piperidine-4-carboxylate: Contains a piperidine ring instead of morpholine.
Uniqueness
The uniqueness of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate lies in its dual morpholine rings and the presence of a fluoropropyl group. This combination provides a distinctive set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O4/c14-2-1-6-20-13(17)16-5-9-19-12(11-16)10-15-3-7-18-8-4-15/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHOCHZLDOBRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CCO2)C(=O)OCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoropropyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092761.png)
![Oxolan-3-yl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092772.png)


![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)
![5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol](/img/structure/B7092808.png)

![1-[4-(1-Ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B7092816.png)
![5-(2-Chloro-5-fluorophenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092826.png)





